molecular formula C11H19NO4 B7945047 (R)-2-((tert-Butoxycarbonyl)(cyclopropyl)amino)propanoic acid

(R)-2-((tert-Butoxycarbonyl)(cyclopropyl)amino)propanoic acid

Cat. No.: B7945047
M. Wt: 229.27 g/mol
InChI Key: MXFDTAAFXOYLGV-SSDOTTSWSA-N
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Description

(R)-2-((tert-Butoxycarbonyl)(cyclopropyl)amino)propanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected cyclopropylamino group at the α-position of the propanoic acid backbone. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the cyclopropyl substituent introduces steric and electronic effects that influence molecular conformation and biological interactions . This compound is primarily utilized in pharmaceutical research as a building block for peptidomimetics or enzyme inhibitors, where its rigid cyclopropane ring may improve metabolic stability or target binding affinity.

Properties

IUPAC Name

(2R)-2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7(9(13)14)12(8-5-6-8)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFDTAAFXOYLGV-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N(C1CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)(cyclopropyl)amino)propanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, utilizing flow chemistry techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)(cyclopropyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group once the Boc group is removed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction would yield the free amine.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)(cyclopropyl)amino)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)(cyclopropyl)amino)propanoic acid involves its interaction with molecular targets such as enzymes. The Boc group serves as a protecting group, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can interact with active sites of enzymes or other proteins, potentially inhibiting their activity or modifying their function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Related Compounds

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications
(R)-2-((tert-Butoxycarbonyl)(cyclopropyl)amino)propanoic acid Cyclopropyl C11H19NO4 229.27 N/A Peptidomimetic synthesis
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid 4-Iodophenyl C14H17INO4 390.19 N/A Anticancer inhibitors (Type D)
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl C12H15NO4S 269.31 56675-37-7 Enzyme inhibitor intermediates
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid 3-Fluorophenyl C14H18FNO4 283.30 N/A HDAC8 inhibitors for kidney injury
(R)-2-((tert-Butoxycarbonyl)amino)-3-(tert-butylthio)propanoic acid tert-Butylthio C12H23NO4S 277.38 56976-06-8 Life sciences research (e.g., protease studies)
(R)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid 5-Fluoroindole C16H19FN2O4 322.33 114926-41-9 Neuroactive compound development

Key Observations:

Steric Effects : The cyclopropyl group in the target compound provides moderate steric hindrance compared to bulkier substituents like tert-butylthio or aromatic rings (e.g., 4-iodophenyl ). This balance may optimize both solubility and target engagement.

Chirality : The (R)-configuration is critical for enantioselective interactions, as seen in anticancer inhibitors , whereas (S)-isomers (e.g., 3-fluorophenyl analog ) are tailored for distinct biological targets.

Physicochemical and Stability Profiles

  • Solubility : Cyclopropyl and smaller substituents improve aqueous solubility compared to aromatic or hydrophobic groups (e.g., tert-butylthio ).
  • Stability : Boc-protected compounds generally exhibit superior stability under acidic conditions relative to other protecting groups (e.g., Fmoc), but tert-butylthio analogs may require moisture-free storage to prevent hydrolysis .

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